molecular formula C15H22O2 B8180915 Bakkenolide A

Bakkenolide A

Cat. No.: B8180915
M. Wt: 234.33 g/mol
InChI Key: OVXAYHNZXBOVPV-UHFFFAOYSA-N
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Description

Fukinanolide is a natural product found in Petasites japonicus and Scandosorbus intermedia with data available.

Biological Activity

Bakkenolide A, a compound derived from the plant Petasites japonicus, has garnered attention for its potential biological activities. Research indicates that this compound exhibits various effects, particularly in the realms of neuroprotection, anti-inflammatory properties, and interactions with cellular signaling pathways. Below is a detailed exploration of its biological activity based on diverse sources.

Chemical Structure and Properties

This compound is a sesquiterpene lactone characterized by its unique structure, which contributes to its biological activities. The synthesis of this compound has been documented, demonstrating its accessibility for research purposes and potential therapeutic applications .

1. Neuroprotective Effects

This compound has shown promising neuroprotective effects in various studies. For instance, while Bakkenolide B was more extensively studied for its neuroprotective qualities, this compound's weaker activity in certain assays suggests it may still play a role in neuroprotection through different mechanisms.

  • Mechanism of Action : Research indicates that this compound may influence apoptotic pathways in neurons. In studies involving oxygen-glucose deprivation (OGD), it was observed that compounds related to this compound could inhibit apoptosis by modulating the expression levels of Bcl-2 and Bax proteins, thus enhancing cell survival rates under stress conditions .

2. Anti-inflammatory Properties

This compound has been implicated in anti-inflammatory responses, particularly through its interactions with calcium signaling pathways. It has been noted that compounds from the Petasites japonicus plant, including this compound, can inhibit interleukin-2 production in T cells, which is crucial for inflammatory responses .

  • Case Study : In a bioassay study focusing on the anti-inflammatory properties of Petasites japonicus, extracts containing Bakkenolides were shown to reduce inflammation markers in microglial cells, suggesting a potential role in treating neuroinflammatory conditions .

3. Antimicrobial Activity

Recent studies have identified this compound's potential as an antibacterial agent. It has been shown to inhibit bacterial neuraminidase (NA), an enzyme critical for bacterial virulence.

  • Research Findings : The inhibitory activity of this compound against NA was quantified with an IC50 value indicating significant potency. Molecular docking simulations further elucidated its binding affinity to NA, suggesting a competitive inhibition mechanism .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Effect Mechanism Reference
NeuroprotectionReduces apoptosis in neuronsModulation of Bcl-2/Bax ratio
Anti-inflammatoryInhibits interleukin-2 productionInhibition of calcium signaling
AntimicrobialInhibits bacterial neuraminidaseCompetitive inhibition

Properties

IUPAC Name

7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXAYHNZXBOVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19906-72-0
Record name Bakkenolide A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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